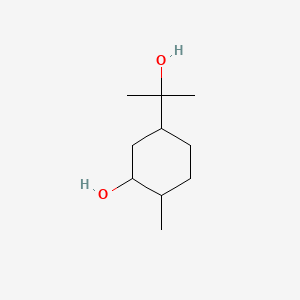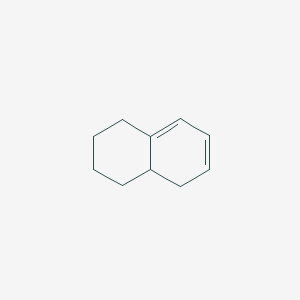
1,2,3,4,4a,5-Hexahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of naphthalene, where the aromatic rings are fully hydrogenated, resulting in a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
Hexahydronaphthalene can be synthesized through the hydrogenation of naphthalene. This process typically involves the use of a metal catalyst, such as platinum or palladium, under high pressure and temperature conditions. The reaction can be represented as follows:
C10H8+3H2→C10H14
In this reaction, naphthalene (C10H8) is hydrogenated in the presence of hydrogen gas (H2) to form hexahydronaphthalene (C10H14).
Industrial Production Methods
Industrial production of hexahydronaphthalene follows a similar hydrogenation process but on a larger scale. The reaction is carried out in high-pressure reactors with continuous hydrogen supply and efficient heat management to ensure complete hydrogenation of naphthalene.
化学反応の分析
Types of Reactions
Hexahydronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of more saturated hydrocarbons.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of hydrogen atoms on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using metals like platinum or palladium.
Substitution: Halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones such as hexahydro-1-naphthalenone.
Reduction: Formation of more saturated hydrocarbons like decahydronaphthalene.
Substitution: Formation of halogenated derivatives like hexahydro-1-chloronaphthalene.
科学的研究の応用
Hexahydronaphthalene has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of hexahydronaphthalene involves its interaction with various molecular targets and pathways. As a hydrocarbon, it can participate in hydrophobic interactions with proteins and other biomolecules, potentially affecting their structure and function. Its chemical reactivity also allows it to undergo transformations that can modulate biological activity.
類似化合物との比較
Hexahydronaphthalene can be compared with other similar compounds such as:
Decahydronaphthalene (Decalin): Another fully hydrogenated derivative of naphthalene with a similar bicyclic structure but more saturated.
Tetralin (1,2,3,4-tetrahydronaphthalene): A partially hydrogenated derivative of naphthalene with one aromatic ring and one saturated ring.
Uniqueness
Hexahydronaphthalene is unique due to its intermediate level of hydrogenation, providing a balance between aromatic and saturated properties. This makes it versatile for various chemical reactions and applications.
特性
分子式 |
C10H14 |
|---|---|
分子量 |
134.22 g/mol |
IUPAC名 |
1,2,3,4,4a,5-hexahydronaphthalene |
InChI |
InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5,10H,3-4,6-8H2 |
InChIキー |
IKAACYWAXDLDPM-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=CC=CCC2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


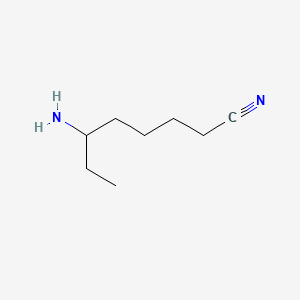

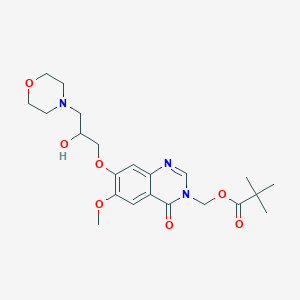
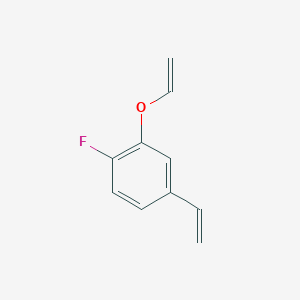
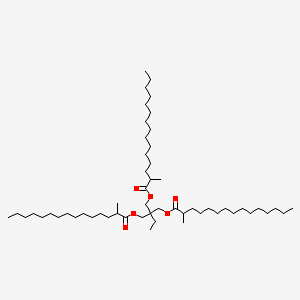
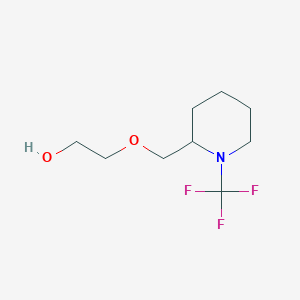
![1-(benzo[d]thiazol-2-yl)-N-cyclopentylpiperidine-4-carboxamide](/img/structure/B13960222.png)
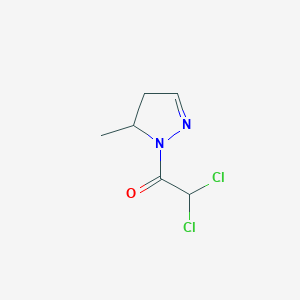
![Naphtho[2,3-D]thiazol-2-amine](/img/structure/B13960234.png)
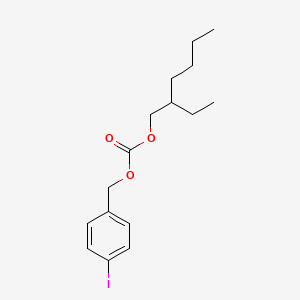
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 1-phenylcyclopentane-1-carboxylate](/img/structure/B13960242.png)

![2-(1H-Benzo[d]imidazol-1-yl)-N-ethylethanamine](/img/structure/B13960269.png)
